N-[3-(3-fluoroanilino)propyl]propanamide
Description
N-[3-(3-Fluoroanilino)propyl]propanamide is a fluoro-substituted anilino-propanamide derivative characterized by a propyl linker connecting a propanamide group to a 3-fluoroaniline moiety. The fluorine atom at the meta position of the aniline ring may enhance metabolic stability and influence electronic properties, such as dipole moments or hydrogen-bonding capacity, compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[3-(3-fluoroanilino)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-2-12(16)15-8-4-7-14-11-6-3-5-10(13)9-11/h3,5-6,9,14H,2,4,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSQVHXSBLBZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCNC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Variations
The following compounds share core propanamide or anilino motifs but differ in substituents, linkers, or functional groups:
Table 1: Structural Comparison of N-[3-(3-Fluoroanilino)propyl]propanamide and Analogs
Physicochemical and Functional Properties
- Lipophilicity: The decyldithio chain in significantly increases hydrophobicity (logP ~5–7), whereas the hydrochloride salt in enhances water solubility.
- Electronic Effects: Fluorine’s electron-withdrawing effect in 3-fluoroaniline may reduce basicity compared to non-fluorinated analogs. Thioether linkages (e.g., ) introduce polarizable sulfur atoms, altering electronic profiles.
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